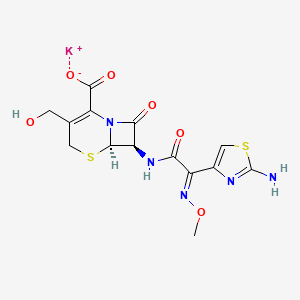
3-Desacetyl Cefotaxime Potassium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Desacetyl Cefotaxime Potassium Salt is an active metabolite of the cephalosporin antibiotic cefotaxime. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is used in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desacetyl Cefotaxime Potassium Salt typically involves the hydrolysis of cefotaxime. The reaction conditions often include the use of acidic or basic catalysts to facilitate the removal of the acetyl group from cefotaxime, resulting in the formation of 3-Desacetyl Cefotaxime .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and converted into its potassium salt form for stability and solubility .
化学反応の分析
Types of Reactions: 3-Desacetyl Cefotaxime Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学的研究の応用
3-Desacetyl Cefotaxime Potassium Salt is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:
作用機序
The bactericidal activity of 3-Desacetyl Cefotaxime Potassium Salt results from the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
類似化合物との比較
Cefotaxime: The parent compound from which 3-Desacetyl Cefotaxime is derived.
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Uniqueness: 3-Desacetyl Cefotaxime Potassium Salt is unique due to its enhanced stability against beta-lactamase enzymes compared to its parent compound, cefotaxime. This makes it particularly effective against beta-lactamase-producing bacteria .
特性
分子式 |
C14H14KN5O6S2 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
potassium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H15N5O6S2.K/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19;/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24);/q;+1/p-1/b18-7+;/t8-,12-;/m1./s1 |
InChIキー |
LDGGYXDYLKVYOD-JJHIVTNASA-M |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


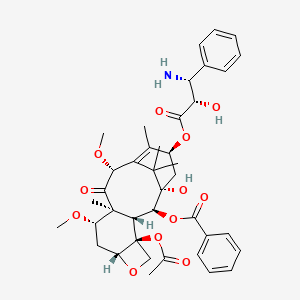
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

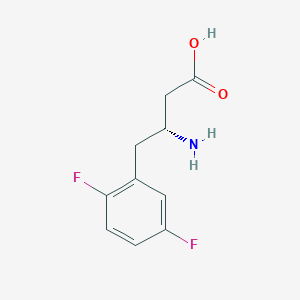
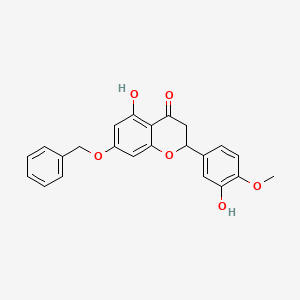
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
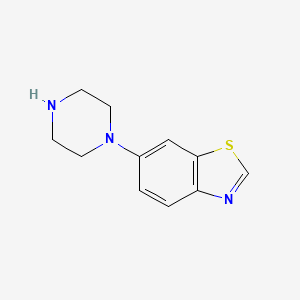
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)

![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
